2,4-Dimethylpyrimidin-5-ol
Overview
Description
2,4-Dimethylpyrimidin-5-ol is a chemical compound with the CAS Number 412003-95-3 . It has a molecular weight of 124.14 and a linear formula of C6H8N2O .
Synthesis Analysis
A method for the synthesis of 2,4-dimethylpyrimidin-5-ol involves reacting a nitrophenyl compound with N,N-dimethylformamide diethyl acetal .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpyrimidin-5-ol is represented by the linear formula C6H8N2O .Physical And Chemical Properties Analysis
2,4-Dimethylpyrimidin-5-ol is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Molecular Recognition Processes
Pyrimidines, including 2,4-Dimethylpyrimidin-5-ol, play a crucial role in biology and medicine. Their importance is underscored in the context of molecular recognition processes that are fundamental to drug action, especially for pharmaceuticals containing aminopyrimidine functionality. These processes often involve hydrogen bonding, a key interaction in molecular recognition and drug efficacy (Rajam et al., 2017).
Formation and Stability of Complexes
The fusion of 2,4-Dimethylpyrimidin-5-ol with phenols leads to the formation of stable complexes. These complexes exist due to a system of intermolecular N···H–O hydrogen bonds and are noted for their stability at high temperatures (Erkin et al., 2017).
Synthesis and Biological Activity
The synthesis and structure-activity relationships (SARs) of 2,4-Dimethylpyrimidin-5-ol derivatives have shown their potential as inhibitors in biological systems. For instance, their use in creating ATP-antagonistic cyclin-dependent kinase inhibitors is notable. These compounds have been shown to possess potent inhibitory effects and have implications for antiproliferative and proapoptotic effects in cellular contexts (Wang et al., 2004).
Crystal Structure Analysis
Investigations into the crystal structures of 2,4-Dimethylpyrimidin-5-ol and its derivatives have provided valuable insights into their molecular arrangement and potential for forming robust supramolecular structures. These studies are crucial for understanding the compound's behavior in various chemical environments (Rajam et al., 2018).
Antibacterial and Antifungal Applications
2,4-Dimethylpyrimidin-5-ol derivatives have been studied for their in vitro antibacterial and antifungal activities. Research has shown that certain derivatives can exhibit moderate-to-significant cytotoxic and antibacterial activity, highlighting their potential in developing new antimicrobial agents (Aggarwal et al., 2014).
DNA Interaction Studies
Research involving 2,4-Dimethylpyrimidin-5-ol derivatives has also delved into DNA interaction studies. These studies include DNA cleavage activity, elucidating the nature of interaction with DNA, which can have significant implications in the field of genetics and molecular biology (Atay et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2,4-dimethylpyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(9)3-7-5(2)8-4/h3,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRAXBYJSOFRQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663881 | |
Record name | 2,4-Dimethylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpyrimidin-5-ol | |
CAS RN |
412003-95-3 | |
Record name | 2,4-Dimethylpyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethylpyrimidin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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